

# Nonanenitrile chemical structure and bonding

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An In-depth Technical Guide to the Chemical Structure and Bonding of Nonanenitrile

#### Introduction

**Nonanenitrile**, also known as pelargonitrile or octyl cyanide, is a linear aliphatic nitrile with the chemical formula C9H17N.[1][2][3][4] It is a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[5][6] This guide provides a comprehensive overview of the chemical structure, bonding, physicochemical properties, and spectroscopic characterization of **nonanenitrile**, tailored for researchers, scientists, and professionals in drug development.

### **Chemical Structure and Identification**

**Nonanenitrile** consists of a nine-carbon alkyl chain with a cyano (-C≡N) functional group at one terminus.[6] This structure imparts both hydrophobic (the alkyl chain) and polar (the nitrile group) characteristics to the molecule.[5]

Caption: 2D Chemical Structure of **Nonanenitrile**.

Table 1: Chemical Identifiers for Nonanenitrile



Identifier	Value	Reference
IUPAC Name	nonanenitrile	[7]
CAS Number	2243-27-8	[1][2][3][4][8]
Molecular Formula	C9H17N	[1][2][3][4][8]
Molecular Weight	139.24 g/mol	[1][5][7][9]
Canonical SMILES	CCCCCCCC#N	[7][8][10]
InChI	InChI=1S/C9H17N/c1-2-3-4-5- 6-7-8-9-10/h2-8H2,1H3	[1][2][3][4][6]
InChlKey	PLZZPPHAMDJOSR- UHFFFAOYSA-N	[1][2][7][8]

# **Physicochemical Properties**

**Nonanenitrile** is a colorless to pale yellow liquid at room temperature.[5][6][7] Its long alkyl chain makes it largely insoluble in water, but it is soluble in organic solvents like ethanol and acetone.[5][6]

Table 2: Physicochemical Data for Nonanenitrile



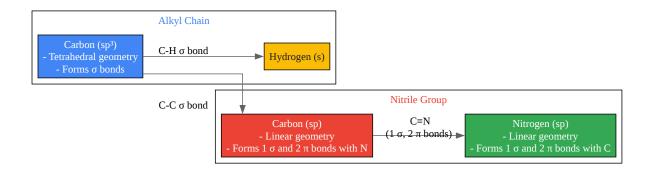
Property	Value	Reference
Melting Point	-35 °C to -34 °C	[8][9][10]
Boiling Point	224 - 225.2 °C (at 760 mmHg)	[8][9][10]
Density	0.78 - 0.8 g/mL	[8][9]
Refractive Index	1.426	[8][9][10]
Vapor Pressure	0.1 mmHg	[7]
LogP	3.27	[8]
Hydrogen Bond Acceptor Count	1	[7][11]
Hydrogen Bond Donor Count	0	[7][11]
Rotatable Bond Count	6	[7]

# **Chemical Bonding**

The bonding in **nonanenitrile** can be analyzed in two parts: the saturated alkyl chain and the terminal nitrile functional group.

- Alkyl Chain (C1-C8): The carbon atoms in the octyl chain are sp³ hybridized. They form sigma (σ) bonds with adjacent carbon atoms and with hydrogen atoms. The C-C-C bond angles are approximately 109.5°, characteristic of tetrahedral geometry, leading to a flexible, zigzag conformation.
- Nitrile Group (-C≡N): The terminal carbon (C9) and the nitrogen atom are sp hybridized. The carbon atom forms a σ bond with the adjacent carbon of the alkyl chain (C8). The carbon and nitrogen atoms are linked by a strong triple bond, which consists of one σ bond and two pi (π) bonds. This results in a linear geometry for the C-C≡N moiety with a bond angle of 180°. The high electronegativity of nitrogen compared to carbon results in a significant dipole moment, making the nitrile group polar.





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Caption: Orbital Hybridization and Bonding in Nonanenitrile.

# **Spectroscopic Data**

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **nonanenitrile**.

Table 3: Spectroscopic Data for Nonanenitrile



Technique	Data	Reference
¹H NMR	Data available, typically showing signals for the alkyl chain protons.	[12]
(CCl <sub>4</sub> solvent)		
<sup>13</sup> C NMR	Data available, with distinct signals for each carbon in the alkyl chain and the nitrile carbon.	[13][14]
(Neat liquid or CDCl₃ solvent)		
IR Spectroscopy	Characteristic strong absorption for the C≡N triple bond stretch is observed around 2250 cm <sup>-1</sup> . C-H stretching vibrations from the alkyl chain appear around 2850-2960 cm <sup>-1</sup> .	[1][15]
Mass Spectrometry	Molecular Ion (M+) peak at m/z = 139.	[1]

# **Experimental Protocols**Synthesis of Nonanenitrile

Nitriles can be synthesized through various methods, including the dehydration of aldoximes, which offers a cyanide-free route.[16] A general chemoenzymatic process involves the conversion of an aldehyde to an aldoxime, followed by enzymatic dehydration.[16]

Protocol: Chemoenzymatic Synthesis of Nonanenitrile from Nonanal

 Aldoxime Formation: Nonanal is reacted with hydroxylamine hydrochloride in an aqueous medium. The pH is carefully controlled to facilitate the condensation reaction, forming nonanaldoxime.

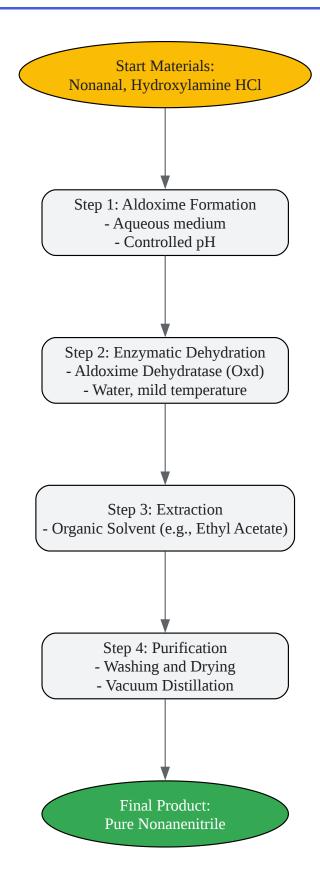






- Enzymatic Dehydration: The resulting nonanaldoxime is then introduced to a bioreactor containing an aldoxime dehydratase (Oxd) enzyme.[16] The enzyme catalyzes the dehydration of the aldoxime to yield nonanenitrile. This step is typically performed in water at mild temperatures.[16]
- Work-up and Purification: The product, **nonanenitrile**, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield high-purity **nonanenitrile**.





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Caption: Workflow for the Chemoenzymatic Synthesis of Nonanenitrile.



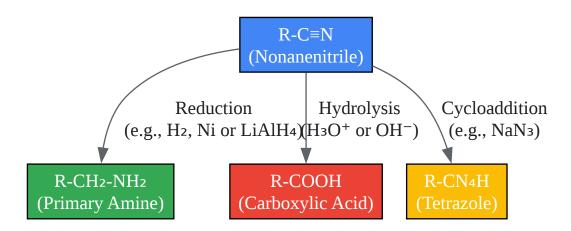
## **Spectroscopic Analysis Protocol**

Infrared (IR) Spectroscopy: A thin film of neat **nonanenitrile** liquid is placed between two KBr or NaCl plates. The sample is then analyzed using an FTIR spectrometer. The spectrum is recorded, typically from 4000 to 400 cm<sup>-1</sup>, and the characteristic absorption bands are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A small sample of **nonanenitrile** (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

## **Relevance in Drug Development**

The nitrile group is a key functional group in medicinal chemistry. It can act as a bioisostere for carbonyl groups, alkynes, or halogens. The polarity and linear geometry of the nitrile group allow it to participate in dipole-dipole interactions and act as a hydrogen bond acceptor, influencing drug-receptor binding.[7][11] Furthermore, the nitrile group is metabolically stable but can also be a precursor to other functional groups, such as carboxylic acids (via hydrolysis) or amines (via reduction), providing a handle for prodrug strategies or further molecular derivatization.[6]



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Caption: Key Chemical Transformations of the Nitrile Group.



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